molecular formula C15H12Cl2N6S B11050069 3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11050069
M. Wt: 379.3 g/mol
InChI Key: WDOVZPXXRSAFFU-UHFFFAOYSA-N
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Description

3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazole ring, along with various substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling Reactions: The triazole and thiadiazole rings are then coupled with the 2,3-dichlorophenyl group and the 3,5-dimethyl-1H-pyrazol-1-ylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: A compound with a similar triazole structure, used as a vasodilator and antiplatelet agent.

    Pyrazole Derivatives: Compounds with pyrazole rings that exhibit various biological activities, such as anti-inflammatory and anticancer properties.

Uniqueness

3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of triazole and thiadiazole rings, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C15H12Cl2N6S

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12Cl2N6S/c1-8-6-9(2)22(20-8)7-12-21-23-14(18-19-15(23)24-12)10-4-3-5-11(16)13(10)17/h3-6H,7H2,1-2H3

InChI Key

WDOVZPXXRSAFFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl)C

Origin of Product

United States

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